molecular formula C15H22N2O2S B2403166 tert-Butyl 2-((pyridin-2-ylthio)methyl)pyrrolidine-1-carboxylate CAS No. 1353967-38-0

tert-Butyl 2-((pyridin-2-ylthio)methyl)pyrrolidine-1-carboxylate

Cat. No.: B2403166
CAS No.: 1353967-38-0
M. Wt: 294.41
InChI Key: OJNXKUHQYKXBTM-UHFFFAOYSA-N
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Description

tert-Butyl 2-((pyridin-2-ylthio)methyl)pyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl group, a pyrrolidine ring, and a pyridin-2-ylthio moiety

Scientific Research Applications

tert-Butyl 2-((pyridin-2-ylthio)methyl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the development of novel materials and catalysts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-((pyridin-2-ylthio)methyl)pyrrolidine-1-carboxylate typically involves the reaction of pyridin-2-ylthiomethyl chloride with tert-butyl pyrrolidine-1-carboxylate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-((pyridin-2-ylthio)methyl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the pyridin-2-ylthio moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the tert-butyl group or to modify the pyrrolidine ring.

    Substitution: The pyridin-2-ylthio moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: De-tert-butylated products or modified pyrrolidine derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Mechanism of Action

The mechanism of action of tert-Butyl 2-((pyridin-2-ylthio)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The pyridin-2-ylthio moiety can bind to metal ions or enzymes, influencing their activity. The compound may also interact with cellular receptors, modulating signaling pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
  • tert-Butyl (2S,4R)-4-hydroxy-2-((trityloxy)methyl)pyrrolidine-1-carboxylate
  • 4,4’,4’‘-Tri-tert-Butyl-2,2’:6’,2’'-terpyridine

Uniqueness

tert-Butyl 2-((pyridin-2-ylthio)methyl)pyrrolidine-1-carboxylate is unique due to the presence of the pyridin-2-ylthio moiety, which imparts distinct chemical reactivity and binding properties. This makes it a valuable compound for specific applications where such characteristics are desired.

Properties

IUPAC Name

tert-butyl 2-(pyridin-2-ylsulfanylmethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2S/c1-15(2,3)19-14(18)17-10-6-7-12(17)11-20-13-8-4-5-9-16-13/h4-5,8-9,12H,6-7,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJNXKUHQYKXBTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CSC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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